GABA-AT Substrate Affinity: Km 24-Fold Lower Than Native GABA for the (1R,4S)-(+)-Enantiomer Free Acid
The free acid derivative of the target compound, (1R,4S)-(+)-4-amino-2-cyclopentene-1-carboxylic acid (compound (+)-3), exhibits a Km value for GABA aminotransferase (GABA-AT) that is 24 times lower than that of the native substrate GABA, indicating substantially higher binding affinity [1]. Although its kcat is one-fourth that of GABA, the catalytic efficiency (kcat/Km) renders it a better overall substrate for GABA-AT than GABA itself [1]. In contrast, the enantiomeric (1S,4R)-(−)-form, the regioisomeric 4-aminocyclopent-1-ene-1-carboxylic acid, and the saturated cyclopentane analogs all show markedly different kinetic profiles, underscoring the unique fit of the cis-4-amino-2-ene geometry within the GABA-AT active site [1] [2].
| Evidence Dimension | GABA-AT Michaelis constant (Km) |
|---|---|
| Target Compound Data | Km for (1R,4S)-(+)-4-amino-2-cyclopentene-1-carboxylic acid = 1/24 × Km(GABA) (i.e., 24-fold lower Km than GABA) |
| Comparator Or Baseline | GABA (native substrate); Km not explicitly stated in abstract but used as reference normalized to 1.0 |
| Quantified Difference | Km ratio (GABA / compound (+)-3) = 24; kcat ratio (compound (+)-3 / GABA) ≈ 0.25 |
| Conditions | Purified GABA-AT enzyme assay; competitive inhibition/substrate assay format; J. Med. Chem. 1999 |
Why This Matters
This 24-fold binding affinity advantage quantitatively defines the scaffold's privileged conformational restriction for GABA-AT molecular recognition and establishes it as the rational starting point for designing CNS-penetrant GABA-AT modulators, distinguishing it from all other cyclopentene regioisomers and saturated analogs.
- [1] Qiu, J.; Pingsterhaus, J.; Silverman, R.B. Inhibition and Substrate Activity of Conformationally Rigid Vigabatrin Analogues with γ-Aminobutyric Acid Aminotransferase. J. Med. Chem. 1999, 42, 4725–4728. View Source
- [2] Allan, R.D.; Johnston, G.A.R.; et al. Synthesis of analogues of GABA. IV. Three unsaturated derivatives of 3-aminocyclopentane-1-carboxylic acid. Aust. J. Chem. 1986, 39, 1083–1094. View Source
